1-Cyclopentyl-4-(3-phenylpropyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclopentyl group and a 3-phenylpropyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-(3-phenylpropyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of cyclopentylamine with ethylene oxide to form bis(2-hydroxyethyl)-cyclopentylamine, followed by chlorination and substitution with hydrazine hydrate to yield the desired piperazine derivative .
Industrial Production Methods: Industrial production of this compound involves scalable processes that ensure high purity and yield. The process avoids the use of toxic intermediates like 1-cyclopentyl-4-nitrosopiperazine, which can generate carcinogenic nitrosamine impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Cyclopentyl-4-(3-phenylpropyl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor agonist or antagonist, modulating the activity of neurotransmitter systems such as the GABAergic or serotonergic pathways . Its effects are mediated through binding to receptor sites, altering signal transduction and cellular responses .
Comparison with Similar Compounds
1-Cyclopentylpiperazine: Shares the cyclopentyl group but lacks the 3-phenylpropyl substitution, resulting in different pharmacological properties.
4-(3-Phenylpropyl)piperazine: Contains the 3-phenylpropyl group but not the cyclopentyl group, leading to variations in receptor binding and activity.
Uniqueness: 1-Cyclopentyl-4-(3-phenylpropyl)piperazine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C18H28N2 |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-13-15-20(16-14-19)18-10-4-5-11-18/h1-3,7-8,18H,4-6,9-16H2 |
InChI Key |
CTBUJXLGYGTTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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